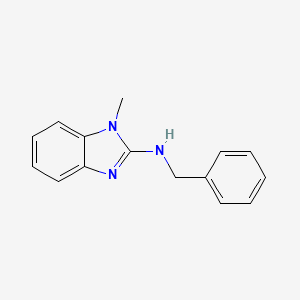

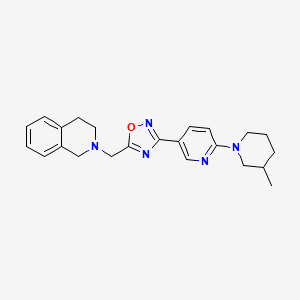

N-benzyl-1-methylbenzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-methylbenzimidazol-2-amine, also known as BMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized and studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Methodologies

N-benzyl-1-methylbenzimidazol-2-amine derivatives play a crucial role in catalytic processes and synthetic chemistry. For instance, they are involved in the oxidative C-H amination of N-substituted amidines to yield 1,2-disubstituted benzimidazoles using iodobenzene as a catalyst, showcasing moderate to high yields under ambient conditions (Alla et al., 2013). Additionally, direct amination of azoles under mild conditions has been achieved using CuCl2 complexes of amines, further demonstrating the versatility of this compound and its derivatives in constructing complex nitrogen-containing molecules (Xu et al., 2013).

Corrosion Inhibition

Theoretical studies have highlighted the potential of benzimidazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. This application is based on the electronic properties and the ability of these molecules to form protective layers on metal surfaces, reducing corrosion in acidic environments (Obot & Obi-Egbedi, 2010).

Antioxidant Properties

Research has also delved into the antioxidant properties of benzimidazole derivatives , demonstrating their efficacy in inhibiting lipid peroxidation in rat liver microsomal models. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).

Antitumor Activities

Benzimidazole derivatives, including this compound, have shown promising results in antitumor studies. These compounds, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective antitumor properties in vitro and in vivo, with mechanisms of action including the induction of cytochrome P450 enzymes and biotransformation to active metabolites (Bradshaw et al., 2002).

Materials Science

In materials science, polybenzimidazole networks synthesized from derivatives of this compound demonstrate significant CO2 adsorption capacities, indicating potential applications in gas separation technologies and environmental protection (Yu et al., 2013).

Mecanismo De Acción

Target of Action

N-benzyl-1-methylbenzimidazol-2-amine, also known as N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been reported to exhibit notable antimicrobial activity against certain bacteria .

Biochemical Pathways

Benzimidazole derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum pharmacological properties .

Pharmacokinetics

Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects due to their interaction with various biological targets .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Propiedades

IUPAC Name |

N-benzyl-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCOPCTTAKCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)